Cas no 2172120-75-9 ({1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine)

Technical Introduction: {1-[1-(Oxan-4-yl)ethyl]-1H-pyrazol-4-yl}methanamine is a specialized heterocyclic amine compound featuring a pyrazole core substituted with a tetrahydropyran (oxane) moiety. Its unique structure, combining a rigid oxan-4-yl group with a flexible aminomethyl side chain, offers distinct advantages in medicinal chemistry and drug development. The compound serves as a versatile intermediate for synthesizing biologically active molecules, particularly in targeting central nervous system (CNS) receptors or enzyme inhibitors. Its balanced lipophilicity and hydrogen-bonding potential enhance pharmacokinetic properties, making it valuable for optimizing drug candidates. The scaffold’s stability and synthetic adaptability further support its utility in high-throughput screening and structure-activity relationship (SAR) studies.
{1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine structure
2172120-75-9 structure
Product Name:{1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine
CAS No:2172120-75-9
MF:C11H19N3O
MW:209.288062334061
CID:6410127
PubChem ID:165506109
Update Time:2025-05-24

{1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine
    • {1-[1-(oxan-4-yl)ethyl]-1H-pyrazol-4-yl}methanamine
    • EN300-1291072
    • 2172120-75-9
    • Inchi: 1S/C11H19N3O/c1-9(11-2-4-15-5-3-11)14-8-10(6-12)7-13-14/h7-9,11H,2-6,12H2,1H3
    • InChI Key: JPHYHTKEENDJGC-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)C(C)N1C=C(CN)C=N1

Computed Properties

  • Exact Mass: 209.152812238g/mol
  • Monoisotopic Mass: 209.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 53.1Ų

{1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine Pricemore >>

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Additional information on {1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine

Introduction to {1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine (CAS No. 2172120-75-9)

{1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2172120-75-9, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a pyrazole moiety linked to an oxane ring, which contributes to its distinctive chemical behavior and biological activity.

The pyrazole ring is a heterocyclic aromatic compound that plays a crucial role in the synthesis of various bioactive molecules. Its nitrogen atoms provide opportunities for hydrogen bonding and interaction with biological targets, making it a versatile scaffold in drug design. In contrast, the oxane ring, which is a cyclic ether, introduces flexibility and stability to the molecular framework. This combination of structural elements makes {1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine a promising candidate for further exploration in pharmacological research.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of the interactions between {1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine and biological targets. These studies have revealed that the compound exhibits binding affinity to several enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary computational studies indicate that this compound may interact with enzymes involved in metabolic pathways, potentially leading to applications in the treatment of metabolic disorders.

The synthesis of {1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields and purity. The introduction of the oxane ring necessitates specialized synthetic techniques, such as nucleophilic substitution reactions or metal-catalyzed coupling reactions. These synthetic strategies are critical for ensuring the structural integrity of the compound and optimizing its pharmacological properties.

One of the most compelling aspects of {1-1-(oxan-4-yl)ethyl-1H-pyrazol-4-yl}methanamine is its potential role in developing novel therapeutic agents. The pyrazole moiety is well-documented for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. By incorporating this moiety into a more complex structure, researchers aim to enhance the efficacy and selectivity of drug candidates. Additionally, the oxane ring provides a scaffold for further functionalization, allowing for the creation of derivatives with tailored biological activities.

In vitro studies have begun to explore the pharmacological profile of {1-1-(oxan-4-ylyl)ethyl-lH-pyrazol-lY-methanamine}. Initial experiments have shown promising results in terms of binding affinity and enzyme inhibition. These findings are particularly intriguing given the growing interest in targeting specific metabolic pathways for therapeutic intervention. For example, research suggests that this compound may inhibit enzymes involved in glycolysis or fatty acid metabolism, offering potential benefits in managing metabolic syndromes.

The development of new drug candidates often involves rigorous testing to assess their safety and efficacy. {1-l-(Oxan-lY)-yIethyl-IH-pyrazol-lY-methanamine} is no exception to this process. Preclinical studies are essential for evaluating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Additionally, toxicological assessments are conducted to ensure that the compound is safe for further clinical investigation. These studies provide critical data for determining whether {l-l-(Oxan-lY)-yIethyl-IH-pyrazol-lY-methanamine} warrants progression into human trials.

The integration of cutting-edge technologies has significantly advanced our ability to study compounds like {l-l-(Oxan-lY)-yIethyl-IH-pyrazol-lY-methanamine}. High-throughput screening (HTS) techniques enable researchers to rapidly test thousands of compounds against various biological targets, identifying those with the highest potential for therapeutic activity. Furthermore, advances in mass spectrometry have improved our ability to analyze complex mixtures and monitor metabolic processes at a molecular level. These technological advancements are instrumental in accelerating drug discovery efforts.

The future prospects for {l-l-(Oxan-lY)-yIethyl-IH-pyrazol-lY-methanamine} are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of biological systems continues to evolve, compounds like {l-l-(Oxan-lY)-yIethyl-IH-pyrazol-lY-methanamine} may play a pivotal role in addressing some of the most pressing challenges in medicine today.

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